N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a unique combination of furan, pyrazole, and thiophene rings
Scientific Research Applications
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The unique combination of heterocyclic rings may impart interesting electronic, optical, or mechanical properties, making it useful in the development of advanced materials such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Formation of the thiophene ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Coupling reactions: The final step involves coupling the pyrazole, furan, and thiophene rings through a series of nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furan, pyrazole, or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The furan, pyrazole, and thiophene rings can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Lacks the methyl group on the pyrazole ring.
N-((5-(thiophen-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(furan-2-yl)acetamide: The positions of the furan and thiophene rings are swapped.
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(phenyl)acetamide: The thiophene ring is replaced by a phenyl ring.
Uniqueness
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the specific arrangement and combination of its heterocyclic rings. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-13(14-5-2-6-20-14)8-11(17-18)10-16-15(19)9-12-4-3-7-21-12/h2-8H,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEJLAMNBMCGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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